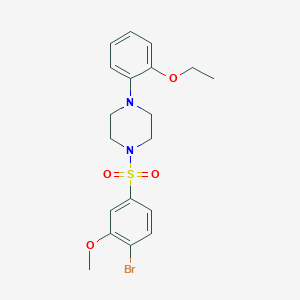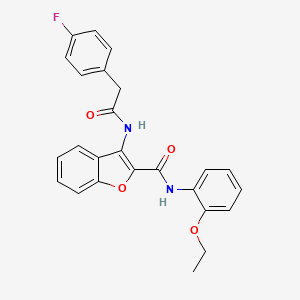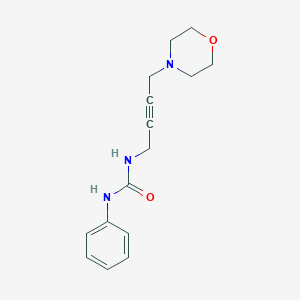![molecular formula C22H24N2O3 B2353906 4-[[4-(2-Metoxi fenil)piperazin-1-il]metil]-6-metilcroman-2-ona CAS No. 902311-76-6](/img/structure/B2353906.png)
4-[[4-(2-Metoxi fenil)piperazin-1-il]metil]-6-metilcroman-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives can exhibit a wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, two salts derived from N-(4-methoxyphenyl)piperazine crystallize with six independent molecular species in the asymmetric unit. In each compound, multiple hydrogen bonds link these components into complex sheets .Chemical Reactions Analysis
While specific chemical reactions involving “4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” are not available, related compounds have been studied. For instance, compound 1h, 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine, bound at 5-HT1A sites with nanomolar affinity .Aplicaciones Científicas De Investigación
Potencial Neuroprotector
Este compuesto ha demostrado un potencial en la neuroprotección. Se ha encontrado que tiene efectos protectores contra la neurotoxicidad inducida por aluminio . El estudio reveló alteraciones significativas en la memoria a corto plazo y los niveles de ansiedad en ratas tratadas con aluminio, que mejoraron después del tratamiento con el compuesto .
Inhibidor de la Acetilcolinesterasa
El compuesto ha sido evaluado por su eficacia como inhibidor de la acetilcolinesterasa (AChEI) a través de estudios in silico e in vitro . Los AChEI son fármacos que aumentan los niveles de acetilcolina, un neurotransmisor, al inhibir su descomposición. Esto lo hace potencialmente útil en el tratamiento de enfermedades como el Alzheimer y el Parkinson .
Actividad Antimicrobiana
El compuesto ha mostrado una prometedora actividad antimicrobiana . La simulación de acoplamiento del compuesto hacia la enzima oxidorreductasa mostró que el complejo enzima-inhibidor fue estabilizado por interacciones hidrofóbicas .
Funcionalización de Cetonas Pirazolílvinílicas
El compuesto se ha utilizado para funcionalizar cetonas pirazolílvinílicas a través de la reacción de adición de Aza-Michael . Esta reacción es un método útil para la síntesis de diversos compuestos orgánicos.
Preparación de Derivados de la Base de Tröger Sustituidos con Aminas Cíclicas
El compuesto se ha utilizado en la preparación de derivados de la base de Tröger sustituidos con aminas cíclicas . La base de Tröger es un compuesto útil en la química orgánica debido a su estructura y reactividad únicas.
Modulación de las Propiedades Farmacocinéticas
La piperazina, un motivo estructural en el compuesto, se sabe que modula positivamente las propiedades farmacocinéticas de una sustancia farmacéutica . Esto hace que el compuesto sea potencialmente útil en el desarrollo de nuevos fármacos con perfiles farmacocinéticos mejorados .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” and similar compounds could involve further exploration of their biological activity and potential applications in the treatment of various disorders. For instance, alpha1-adrenergic receptors, which are targeted by similar compounds, are a significant target for various neurological conditions treatment .
Análisis Bioquímico
Biochemical Properties
4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative disorders such as Alzheimer’s disease . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
In terms of cellular effects, 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one has been shown to influence cell function in several ways. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to attenuate the neurotoxic effects of aluminium chloride in rat models, showing potential for neuroprotective applications .
Molecular Mechanism
The molecular mechanism of action of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one involves its interaction with biomolecules at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting the enzyme’s function . This inhibition can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Temporal Effects in Laboratory Settings
The effects of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one over time in laboratory settings have been studied. It has been observed that the compound’s neuroprotective effects against aluminium-induced neurotoxicity in rats were sustained over a period of 6 weeks . This suggests that the compound has a degree of stability and does not degrade rapidly in biological systems .
Dosage Effects in Animal Models
In animal models, the effects of 4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one have been observed to vary with dosage. In a study involving rats, the compound was administered at doses of 3 and 5 mg/kg for 6 weeks. Both dosages were found to be effective in ameliorating the alterations induced by aluminium chloride, with the higher dosage producing a more pronounced effect .
Metabolic Pathways
Given its role as an acetylcholinesterase inhibitor, it is likely that it interacts with enzymes involved in the metabolism of acetylcholine .
Transport and Distribution
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can be distributed widely throughout the body .
Subcellular Localization
Given its interactions with acetylcholinesterase, an enzyme that is located in the synaptic clefts of neurons, it is likely that the compound localizes to these areas within the cell .
Propiedades
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-7-8-20-18(13-16)17(14-22(25)27-20)15-23-9-11-24(12-10-23)19-5-3-4-6-21(19)26-2/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKDGLSQFMHQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)


![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)
